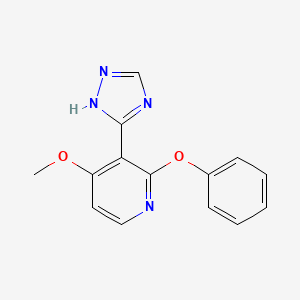

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

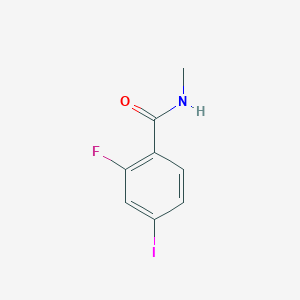

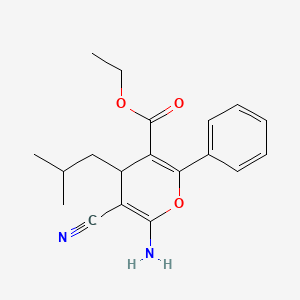

The compound “4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether” is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen, and nitrogen . They are often associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This method has been used to synthesize a diverse series of analogues in good yield .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the 1,2,4-triazole ring and the methoxy group at the 4-position are particularly noteworthy .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the 1,2,4-triazole ring and the methoxy group. The 1,2,4-triazole ring is known for its multidirectional biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-triazole ring and the methoxy group. The 1,2,4-triazole ring is known to resemble pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Photoreactions and Organic Synthesis

Studies on the photoreactions of benzonitrile with cyclic enol ethers and similar compounds indicate potential applications in organic synthesis, particularly in the formation of complex organic molecules through photochemical processes. For instance, research by Mattay et al. (1987) explored the addition across the cyano group of benzonitrile, leading to the formation of 2-azabutadienes, which are valuable intermediates in organic synthesis Mattay et al., 1987.

Protective Groups in Organic Chemistry

The deprotection of methoxyphenylmethyl-type ethers catalyzed by FeCl3, as investigated by Sawama et al. (2015), showcases the utility of such ethers as protective groups in organic synthesis. This process allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex organic molecules Sawama et al., 2015.

Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers, which share a resemblance in functional group reactivity with the query compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, as per research by Jelenc et al. (1978). Such compounds are inactive in the dark but react quantitatively with amines upon light irradiation, making them valuable tools in biochemical research Jelenc et al., 1978.

Pyrolysis Mechanisms and Radical Formation

Research on the pyrolysis of methoxy-substituted α-O-4 dimeric phenolic compounds provides insights into the thermal degradation mechanisms of lignin and related materials. Kim et al. (2014) found that methoxy group substitution increases reactivity towards homolytic cleavage, relevant for understanding the thermal behavior of biomass and for applications in biofuel production Kim et al., 2014.

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been studied extensively for their significant antibacterial activity .

Mode of Action

The 1,2,4-triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to offer various types of binding to the target enzyme .

Biochemical Pathways

1,2,4-triazoles are associated with a broad range of pharmacological activities including anticancer, antitubercular, antimalarial, and antimicrobial activity . This suggests that they may interact with multiple biochemical pathways.

Result of Action

Compounds containing the 1,2,4-triazole ring have been shown to exhibit significant antibacterial activity .

Action Environment

It is known that the overuse and misuse of antibiotics in humans and animals, as well as in agriculture and food chains, has led to considerable environmental pollution and the global spread of drug resistance in bacteria .

Zukünftige Richtungen

The future research directions for this compound could involve further investigations on its scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

4-methoxy-2-phenoxy-3-(1H-1,2,4-triazol-5-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVDXDSNDGXQNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2756889.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2756890.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![3-(3-hydroxypropyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2756911.png)